4-Bromo-2-Chloro-5-Fluoropyridine

Purification Distillation Physicochemical Property

4-Bromo-2-chloro-5-fluoropyridine is a polyhalogenated pyridine derivative (C5H2BrClFN, MW 210.43 g/mol) characterized by three distinct halogen substituents—bromine, chlorine, and fluorine—at the 4-, 2-, and 5-positions of the pyridine ring, respectively. This specific arrangement creates a unique electrophilic gradient that enables sequential, chemoselective functionalization, primarily exploited as a key intermediate in medicinal chemistry.

Molecular Formula C5H2BrClFN
Molecular Weight 210.43 g/mol
CAS No. 884495-10-7
Cat. No. B1520515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-Chloro-5-Fluoropyridine
CAS884495-10-7
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)F)Br
InChIInChI=1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H
InChIKeyZRTWQQQUONAULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-Chloro-5-Fluoropyridine (CAS 884495-10-7): A Trihalopyridine Building Block for Regioselective Synthesis


4-Bromo-2-chloro-5-fluoropyridine is a polyhalogenated pyridine derivative (C5H2BrClFN, MW 210.43 g/mol) characterized by three distinct halogen substituents—bromine, chlorine, and fluorine—at the 4-, 2-, and 5-positions of the pyridine ring, respectively . This specific arrangement creates a unique electrophilic gradient that enables sequential, chemoselective functionalization, primarily exploited as a key intermediate in medicinal chemistry. Commercially, it is most commonly supplied at 97% purity . Its documented use as a reagent in the synthesis of N-[8-(hetero)aryl-2-naphthoyl]guanidine derivatives as 5-HT receptor modulators highlights its value in constructing complex, pharmacologically relevant molecules where the precise ordering of synthetic steps is critical [1].

Why 4-Bromo-2-Chloro-5-Fluoropyridine Cannot Be Replaced by a General Trihalopyridine


The subclass of C5H2BrClFN trihalopyridines comprises multiple regioisomers (e.g., 5-bromo-2-chloro-3-fluoropyridine, 2-bromo-3-chloro-5-fluoropyridine) that share an identical molecular formula and comparable logP values [1][2]. However, the positioning of halogens on the pyridine ring dictates the electron density at each carbon, which in turn governs the regioselectivity of both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. General textbooks underscore that 4-halopyridines are inherently more reactive than their 2-halo counterparts in nucleophilic displacement, while the leaving group aptitude in pyridine is F > Cl > Br, a reversal of aliphatic reactivity [3]. Therefore, procuring an incorrect isomer risks installing a functional group at the wrong position, derailing the entire synthetic route. The quantitative evidence below demonstrates where the 4-bromo-2-chloro-5-fluoro pattern creates distinct advantages and liabilities compared to its closest analogs.

Quantitative Differentiation Evidence for 4-Bromo-2-Chloro-5-Fluoropyridine vs. Closest Analogs


Boiling Point: A 14.4 °C Elevation Relative to 5-Bromo-2-Chloro-3-Fluoropyridine

The boiling point of 4-bromo-2-chloro-5-fluoropyridine is significantly higher than its 5-bromo-2-chloro-3-fluoro isomer. The target compound exhibits a boiling point of 209.7 °C at 760 mmHg, while the 5-bromo isomer boils at 195.3 °C under the same pressure . This 14.4 °C elevation provides a wider operational window for purification by fractional distillation, potentially improving batch-to-batch consistency.

Purification Distillation Physicochemical Property

Vapor Pressure: 50% Lower Than 5-Bromo-2-Chloro-3-Fluoropyridine

At 25 °C, 4-bromo-2-chloro-5-fluoropyridine exhibits a predicted vapor pressure of 0.3 mmHg, which is half the value of 0.6 mmHg reported for 5-bromo-2-chloro-3-fluoropyridine . Lower volatility is directly linked to reduced evaporative loss during long-term storage and safer handling in open laboratory settings.

Volatility Storage Stability Physical Property

SNAr Regioselectivity: 4-Position Bromine Enables Kinetic Selectivity Over 2-Position Chlorine

General reactivity principles of halopyridines state that 4-halopyridines are more reactive than 2-halopyridines in nucleophilic aromatic substitution (SNAr) [1]. In the target compound, this means the bromine at the 4-position is kinetically favored for displacement over the chlorine at the 2-position, despite bromine's generally poorer leaving group ability in pyridine systems (where F > Cl > Br) [2]. This creates a unique regiochemical 'orthogonality': the 4-bromo substituent can be selectively substituted under mild SNAr conditions, preserving the 2-chloro and 5-fluoro handles for subsequent orthogonal cross-coupling steps. In contrast, comparative studies on 5-bromo-2-chloro-3-fluoropyridine report exclusive bromo-chemoselectivity in Pd-catalyzed amination, but under SNAr conditions, the 3-fluoro group is preferentially displaced, leading to a different functionalization sequence [3].

Nucleophilic Aromatic Substitution Regioselectivity SNAr

Cross-Coupling Chemoselectivity: Pd-Catalyzed Amination Predicts Exclusive Bromine Substitution

Under standard Pd-catalyzed Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, base), the chemoselectivity of halogen substitution in related trihalopyridines follows the trend Br > Cl ≫ F [1]. While direct experimental data for 4-bromo-2-chloro-5-fluoropyridine is absent from the primary literature, the class-level inference is highly robust: the oxidative addition step in the catalytic cycle exclusively occurs at the C-Br bond. This predicts that the target compound will undergo clean, mono-amination at the 4-position, leaving the 2-chloro and 5-fluoro substituents intact. This is a critical differentiator from the 5-bromo isomer, where the same chemoselectivity is observed but results in functionalization at the 5-position, affording a different regioisomeric product [2].

Buchwald-Hartwig Amination Chemoselectivity Cross-Coupling

Application-Specific Utility: Documented Key Intermediate for 5-HT Receptor Modulators

Unlike several regioisomeric trihalopyridines that lack documented specific roles, 4-bromo-2-chloro-5-fluoropyridine is explicitly cited as a reagent in the synthesis of N-[8-(hetero)aryl-2-naphthoyl]guanidine derivatives, which are 5-HT receptor modulators under investigation for dementia, schizophrenia, and bipolar disorder [1]. This contrasts with its 5-bromo-2-chloro-3-fluoro isomer, which is primarily described as a general 'building block' without a linked therapeutic target. The presence of this compound in a published patent family (e.g., US-8742106-B2, describing disubstituted heteroaryl-fused pyridines) further validates its established role in drug discovery pipelines .

Medicinal Chemistry 5-HT Receptor Pharmaceutical Intermediate

Optimal Application Scenarios for 4-Bromo-2-Chloro-5-Fluoropyridine Based on Quantitative Differentiation


Sequential, Orthogonal Functionalization in CNS Drug Discovery

This scenario leverages the predicted kinetic preference for SNAr at the 4-position and chemoselective Pd-catalyzed coupling at the C-Br bond. A medicinal chemistry team synthesizing 5-HT receptor modulators can first displace the 4-bromine with an amine nucleophile under SNAr conditions, then use the 2-chloro group in a subsequent Suzuki coupling to install an aryl ring, and finally exploit the 5-fluorine for late-stage functionalization or to modulate metabolism [1]. This ordered, three-step diversification is not feasible with the 5-bromo isomer, where SNAr first removes fluorine, prematurely eliminating a valuable metabolic handle [2].

Process Chemistry Requiring High-Purity Distillation

The 14.4 °C higher boiling point of 4-bromo-2-chloro-5-fluoropyridine compared to its 5-bromo isomer provides a wider distillation window, which is critical in process chemistry for separating the product from volatile organic impurities or residual solvents [1]. Combined with its 50% lower vapor pressure, which minimizes material loss and operator exposure during bulk handling, this compound is a superior choice for scale-up operations where physical property differences directly impact cost and safety .

Fragment-Based Library Synthesis Requiring Regiochemical Precision

For fragment-based drug discovery laboratories building libraries of functionalized pyridines, the compound's defined reactivity hierarchy (4-Br > 2-Cl > 5-F) ensures that each diversification step occurs at a predictable position. This is in stark contrast to using dihalopyridines, which lack a third orthogonal handle, or other trihalo isomers like 5-bromo-2-chloro-3-fluoropyridine, where the first SNAr step targets fluorine instead of bromine, leading to a different library scaffold [1]. The availability of the compound at 97% purity from multiple vendors further supports reproducible library synthesis .

Building Block for CNS-Patented Scaffolds Targeting 5-HT Receptors

The explicit citation of 4-bromo-2-chloro-5-fluoropyridine in patent US-8742106-B2 and as a key reagent for 5-HT receptor modulator synthesis makes it a de-risked starting material for CNS drug discovery programs [1]. Using a building block already embedded in the patent literature can streamline freedom-to-operate assessments and provide a direct synthetic connection to known biologically active compounds, a significant advantage over generic trihalopyridines with no established therapeutic context.

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